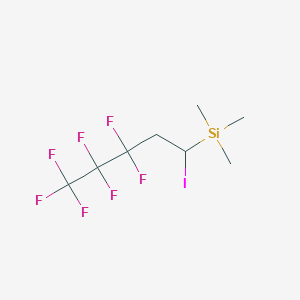
(3,3,4,4,5,5,5-Heptafluoro-1-iodopentyl)(trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,3,4,4,5,5,5-Heptafluoro-1-iodopentyl)(trimethyl)silane is a specialized organosilicon compound with the molecular formula C8H12F7ISi . This compound is characterized by the presence of a heptafluorinated carbon chain and an iodine atom, making it highly fluorinated and reactive. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of (3,3,4,4,5,5,5-Heptafluoro-1-iodopentyl)(trimethyl)silane involves several steps. One common method includes the reaction of heptafluorinated alkyl iodides with trimethylsilyl chloride under specific conditions . The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve more efficient and scalable processes, but the fundamental chemistry remains similar.
Chemical Reactions Analysis
(3,3,4,4,5,5,5-Heptafluoro-1-iodopentyl)(trimethyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the fluorinated carbon chain.
Coupling Reactions: It can participate in coupling reactions to form larger organosilicon compounds.
Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(3,3,4,4,5,5,5-Heptafluoro-1-iodopentyl)(trimethyl)silane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.
Biology: Its unique properties make it useful in the development of fluorinated biomolecules for imaging and diagnostic purposes.
Mechanism of Action
The mechanism of action of (3,3,4,4,5,5,5-Heptafluoro-1-iodopentyl)(trimethyl)silane involves its ability to participate in various chemical reactions due to the presence of the iodine atom and the highly fluorinated carbon chain. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes .
Comparison with Similar Compounds
(3,3,4,4,5,5,5-Heptafluoro-1-iodopentyl)(trimethyl)silane can be compared with other similar compounds such as:
(3,3,4,4,5,5,5-Heptafluoro-1-iodopentyl)trimethylsilane: Similar in structure but with different substituents.
3,3,4,4,5,5,5-Heptafluoro-1-iodo-1-pentene: Another fluorinated compound with a different functional group.
1,3,3,4,4,5,5-Heptafluorocyclopentene: A cyclic fluorinated compound with similar properties.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.
Properties
CAS No. |
89608-32-2 |
|---|---|
Molecular Formula |
C8H12F7ISi |
Molecular Weight |
396.16 g/mol |
IUPAC Name |
(3,3,4,4,5,5,5-heptafluoro-1-iodopentyl)-trimethylsilane |
InChI |
InChI=1S/C8H12F7ISi/c1-17(2,3)5(16)4-6(9,10)7(11,12)8(13,14)15/h5H,4H2,1-3H3 |
InChI Key |
KNRUGROEDBQKNT-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(CC(C(C(F)(F)F)(F)F)(F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


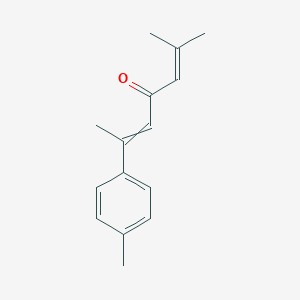
![N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-bromophenyl)methyl]-N'-phenylurea](/img/structure/B14385219.png)
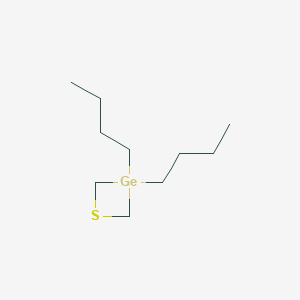
![1-(2-Methoxyphenyl)-4-[2-(6-methylpyridin-2-yl)ethyl]piperazine](/img/structure/B14385227.png)
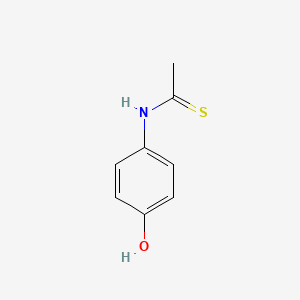
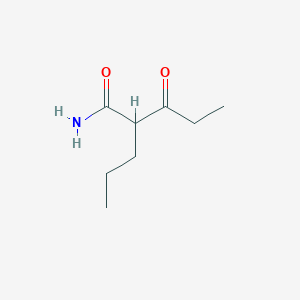
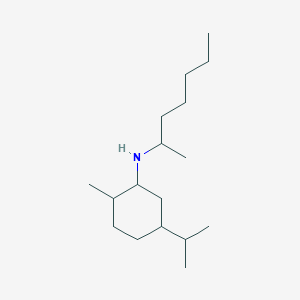


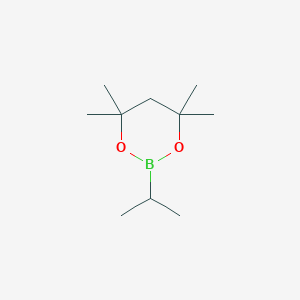
![2-[2,2-Di(1H-indol-3-yl)ethyl]-N-methylaniline](/img/structure/B14385275.png)
![1-[(Dipropylcarbamoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14385281.png)
![Trimethyl[3-(phenylsulfanyl)heptyl]silane](/img/structure/B14385286.png)
![7-(2-Hydroxypropan-2-yl)-6-methoxy-3-azabicyclo[4.2.0]octan-2-one](/img/structure/B14385287.png)
